molecular formula C10H11Cl2NO B14045708 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one

1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one

Cat. No.: B14045708
M. Wt: 232.10 g/mol
InChI Key: CAJJPSRCZNJREA-UHFFFAOYSA-N
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Description

1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure, featuring both amino and chloromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the chloromethylation of a suitable aromatic precursor, followed by the introduction of the amino group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes, utilizing advanced reactors and continuous flow systems to ensure consistent quality and efficiency. The use of automated systems and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines are used under basic or neutral conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent bonds or reversible interactions with these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

  • 1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one
  • 1-(3-Amino-2-(fluoromethyl)phenyl)-3-fluoropropan-1-one

Comparison: Compared to its analogs, 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with biological targets. The chlorine atoms may enhance the compound’s stability and alter its pharmacokinetic properties, making it a valuable candidate for specific applications.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

1-[3-amino-2-(chloromethyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H11Cl2NO/c11-5-4-10(14)7-2-1-3-9(13)8(7)6-12/h1-3H,4-6,13H2

InChI Key

CAJJPSRCZNJREA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)CCl)C(=O)CCCl

Origin of Product

United States

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